molecular formula C8H13NO3 B1584440 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid CAS No. 69338-35-8

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid

Cat. No. B1584440
CAS RN: 69338-35-8
M. Wt: 171.19 g/mol
InChI Key: ADSJBLXBDQWPHY-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 69338-35-8 . Its molecular formula is C8H13NO3 and it has a molecular weight of 171.2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is 1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12) . The average mass of the molecule is 171.194 Da and the monoisotopic mass is 171.089539 Da .


Physical And Chemical Properties Analysis

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Molecular and Crystal Structure Studies

  • Molecular Structure Analysis: The molecular and crystal structure of derivatives of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid has been analyzed, showing unique hydrogen bonding and supramolecular structures in the crystal lattice (Naveen et al., 2016).
  • Supramolecular Synthons Investigation: Investigations into the supramolecular synthons (a kind of molecular unit) within the crystals of N-(aryl)-succinamic acids, including 4-oxo-4-(pyrrolidin-1-yl)butanoic acid derivatives, have revealed significant insights into their crystal structures and intermolecular interactions (PrakashShet et al., 2018).

Synthetic Ion Channels and Nanofluidic Devices

  • Optical Gating in Nanofluidic Devices: A derivative of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid has been used to demonstrate optical gating in nanofluidic devices. These findings are significant in developing light-induced controlled release, sensing, and information processing technologies (Ali et al., 2012).

Chemical Synthesis and Drug Development

  • Microwave-assisted Synthesis: Research on the synthesis of 4-Oxobutenoic acids, including 4-oxo-4-(pyrrolidin-1-yl)butanoic acid derivatives, demonstrates their importance as biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021).
  • Drug Molecule Hydrogel Formation: A study has shown that a simple drug compound, similar in structure to 4-oxo-4-(pyrrolidin-1-yl)butanoic acid, can form hydrogels in water, with potential implications for controlled drug release (Wang et al., 2007).

Crystallography and Chemical Analysis

  • Crystal Structure Analysis: Detailed crystal structure analysis of compounds like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid provides insights into molecular configurations and interactions, crucial for understanding their chemical behavior (Liu et al., 2009).
  • Study of Hydrogen Bonding: Investigations into the hydrogen bonding in certain derivatives of 4-oxo-4-(pyrrolidin-1-yl)butanoic acid have been conducted to understand their chemical properties and potential applications (Dobbin et al., 1993).

Safety And Hazards

The safety information for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and others .

properties

IUPAC Name

4-oxo-4-pyrrolidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJBLXBDQWPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357501
Record name 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid

CAS RN

69338-35-8
Record name 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69338-35-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EYL Fung - 2020 - search.proquest.com
Nickel catalysis has emerged as a powerful alternative to traditional cross-coupling methods, opening new avenues to carbon–carbon bond formation. Derived from readily available …
Number of citations: 2 search.proquest.com

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